molecular formula C7H6N2O2 B12863204 1-methylpyrano[3,4-c]pyrazol-7(1H)-one CAS No. 79229-60-0

1-methylpyrano[3,4-c]pyrazol-7(1H)-one

Cat. No.: B12863204
CAS No.: 79229-60-0
M. Wt: 150.13 g/mol
InChI Key: BEUHMCCWYZQHHI-UHFFFAOYSA-N
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Description

1-methylpyrano[3,4-c]pyrazol-7(1H)-one is a heterocyclic compound that features a fused pyrano and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methylpyrano[3,4-c]pyrazol-7(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-methylpyrano[3,4-c]pyrazol-7(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-methylpyrano[3,4-c]pyrazol-7(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methylpyrano[3,4-c]pyrazol-7(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-methylpyrano[3,4-b]pyrazol-7(1H)-one
  • 1-methylpyrano[3,4-d]pyrazol-7(1H)-one
  • 1-methylpyrano[3,4-a]pyrazol-7(1H)-one

Uniqueness

1-methylpyrano[3,4-c]pyrazol-7(1H)-one is unique due to its specific ring fusion pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

79229-60-0

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

1-methylpyrano[3,4-c]pyrazol-7-one

InChI

InChI=1S/C7H6N2O2/c1-9-6-5(4-8-9)2-3-11-7(6)10/h2-4H,1H3

InChI Key

BEUHMCCWYZQHHI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=COC2=O)C=N1

Origin of Product

United States

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